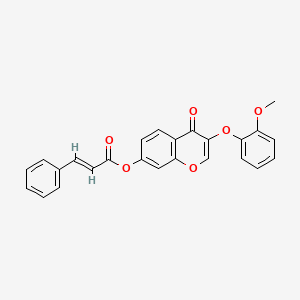

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a sophisticated synthetic compound Structurally, it features a chromenone core linked to a cinnamate moiety via an ether linkage, showcasing intricate chemical architecture

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O6/c1-28-20-9-5-6-10-21(20)31-23-16-29-22-15-18(12-13-19(22)25(23)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLGXEIPGBSGGK-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:

Preparation of Chromenone Core: : The synthesis begins with the formation of the chromenone core, typically through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

Etherification: : The chromenone core undergoes an etherification reaction with 2-methoxyphenol in the presence of a base like potassium carbonate, producing 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol.

Cinnamoylation: : The hydroxyl group of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol is then esterified with cinnamoyl chloride, utilizing a base like pyridine or triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using batch or continuous flow reactors. The choice of solvent, temperature control, and purification steps, like recrystallization or chromatography, are optimized for large-scale production to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate participates in various chemical reactions, including:

Oxidation: : The cinnamate moiety can undergo oxidative cleavage.

Reduction: : Reduction of the carbonyl group on the chromenone core can produce hydroxy derivatives.

Substitution: : Nucleophilic substitution can occur at reactive positions on the chromenone core or the cinnamate side chain.

Common Reagents and Conditions

Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents such as tetrahydrofuran.

Substitution: : Employs nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: : Forms carboxylic acids or aldehydes from the cleavage of the cinnamate moiety.

Reduction: : Produces alcohols from the reduction of the carbonyl group.

Substitution: : Generates various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate finds diverse applications:

Chemistry: : Used as a building block in organic synthesis and material science for creating novel polymers.

Biology: : Acts as a molecular probe in studying biological systems due to its fluorescent properties.

Medicine: : Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.

Industry: : Utilized in the formulation of specialty chemicals, such as UV absorbers in sunscreens or dyes in textile industries.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and nucleic acids. Its mechanism of action involves:

Molecular Targets: : Enzymes, receptors, and DNA.

Pathways Involved: : Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Compared to other chromenone and cinnamate derivatives, 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate stands out due to its combined properties of both groups.

Similar Compounds

Chromenone derivatives like coumarin and flavonoids.

Cinnamate derivatives like ethyl cinnamate and ferulic acid.

Uniqueness: : The presence of both a chromenone core and a cinnamate side chain imparts unique photophysical properties and biological activities, making it a versatile compound for multiple applications.

This compound not only offers significant chemical intrigue but also holds promise for various practical applications, from advanced materials to potential therapeutic agents.

Biological Activity

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate, a compound belonging to the chromone and cinnamate family, has garnered attention in recent years for its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates chromenone and cinnamate moieties. Its molecular formula is with a molecular weight of approximately 414.4 g/mol. The unique combination of these functional groups is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Chromone A | MCF-7 | 20 | Apoptosis induction |

| Chromone B | HeLa | 24 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of chromone derivatives has been explored, with evidence suggesting that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity may be mediated through the inhibition of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, modulating signaling pathways related to cell growth and survival.

- Molecular Docking Studies : In silico studies have suggested potential binding interactions between the compound and target proteins, highlighting its role as a multi-target ligand.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromone-based compounds, including this compound. The study reported an IC50 value of approximately 20 µM against MCF-7 cells, indicating potent anticancer activity.

Study 2: Anti-inflammatory Potential

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The results demonstrated a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.